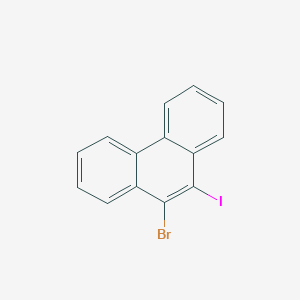
9-Bromo-10-iodophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-10-iodophenanthrene is a halogenated polycyclic aromatic hydrocarbon It is a derivative of phenanthrene, where bromine and iodine atoms are substituted at the 9th and 10th positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-iodophenanthrene typically involves the bromination and iodination of phenanthrene. One common method involves the bromination of phenanthrene using bromine in carbon tetrachloride, followed by iodination using iodine monochloride. The reaction conditions often require refluxing and careful control of temperature to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require efficient handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-10-iodophenanthrene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids would yield biaryl compounds, while nucleophilic substitution with amines would yield aryl amines.
Wissenschaftliche Forschungsanwendungen
9-Bromo-10-iodophenanthrene has several applications in scientific research:
Biology: The compound can be used in the study of halogen bonding interactions in biological systems.
Wirkmechanismus
The mechanism by which 9-Bromo-10-iodophenanthrene exerts its effects is largely dependent on its chemical reactivity. The presence of bromine and iodine atoms allows for selective interactions with other molecules, facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets through halogen bonding, influencing the activity of enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Bromophenanthrene: Similar in structure but lacks the iodine atom, making it less versatile in certain reactions.
9-Iodophenanthrene: Similar but lacks the bromine atom, affecting its reactivity and applications.
9-Bromoanthracene: Another halogenated polycyclic aromatic hydrocarbon with different electronic properties.
Uniqueness
9-Bromo-10-iodophenanthrene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and enable a wider range of chemical transformations. This dual substitution allows for more selective and versatile applications in synthesis and research.
Eigenschaften
Molekularformel |
C14H8BrI |
|---|---|
Molekulargewicht |
383.02 g/mol |
IUPAC-Name |
9-bromo-10-iodophenanthrene |
InChI |
InChI=1S/C14H8BrI/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H |
InChI-Schlüssel |
BIEQVRWHESSXJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)


![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)
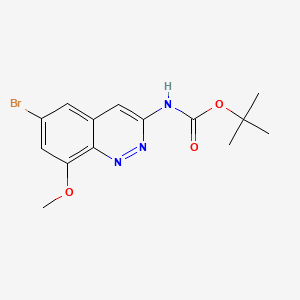

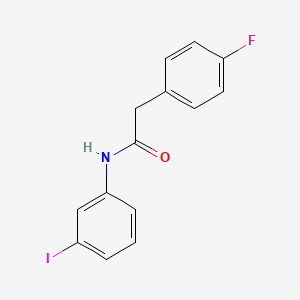

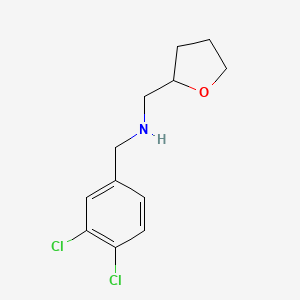
![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)
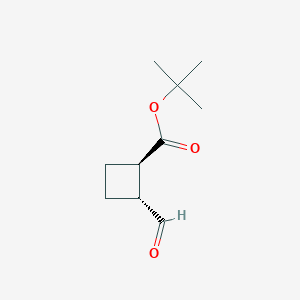
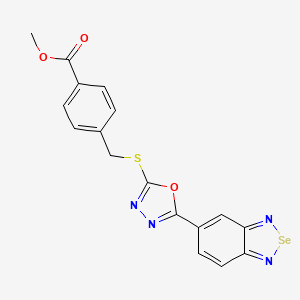
![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)
